molecular formula C24H32N2O4S2 B2535373 2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 301194-33-2

2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2535373
CAS No.: 301194-33-2
M. Wt: 476.65
InChI Key: USECYXAWULXJST-UHFFFAOYSA-N
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Description

This compound is a bis-sulfanyl acetamide derivative featuring a central butyl chain bridging two thioether-linked acetamide moieties. Each acetamide group is substituted with a 2-methoxy-5-methylaniline ring.

Properties

IUPAC Name

2-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S2/c1-17-7-9-21(29-3)19(13-17)25-23(27)15-31-11-5-6-12-32-16-24(28)26-20-14-18(2)8-10-22(20)30-4/h7-10,13-14H,5-6,11-12,15-16H2,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USECYXAWULXJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSCCCCSCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((2-(2-Methoxy-5-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound contains a thioether linkage, which is critical for its biological activity.
  • Functional Groups : It features methoxy and methyl groups, which may influence its lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro studies against various cancer cell lines and microbial strains. The following sections detail specific findings related to its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). In an MTT assay, it exhibited an IC50 value of approximately 1.61 µg/mL against HepG2 cells, indicating potent activity .
Cell Line IC50 (µg/mL) Reference
HepG21.61 ± 1.92
A5491.98 ± 1.22
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins such as Bcl-2 . Molecular dynamics simulations suggest that it interacts with cellular proteins primarily through hydrophobic contacts, which may enhance its cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial activity:

  • In Vitro Testing : The compound demonstrated significant antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.
Microbial Strain MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20

Case Studies

A notable case study involved the synthesis of related thiazole derivatives that demonstrated enhanced anticancer activity compared to traditional chemotherapeutics. These derivatives were evaluated for their structure-activity relationship (SAR), revealing that modifications at specific positions on the thiazole ring could significantly enhance potency .

Comparison with Similar Compounds

Structural Analog 1: 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

Key Differences :

  • Core Structure : Replaces the butyl-bridged bis-sulfanyl group with a 1,3,4-oxadiazole ring .
  • Substituents : Contains a 5-chloro substituent on the aniline ring instead of 5-methyl.
  • Synthesis : Derived from hydrazides and 2-bromoacetamide, differing from the target compound’s likely thiol-alkylation pathway .

Physicochemical Properties :

  • Lower molecular weight (MW ~380 g/mol) compared to the target compound (MW ~504 g/mol).
  • Higher logP (2.8–3.1) due to the chloro substituent, suggesting reduced solubility versus the target’s methyl group .

Structural Analog 2: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Key Differences :

  • Simplified Backbone : Lacks the butyl bridge and second sulfanyl group .
  • Substituents: Features a 2-aminophenyl group instead of 2-methoxy-5-methylaniline.

Physicochemical Properties :

  • MW ~302 g/mol, significantly smaller than the target compound.
  • Lower logP (~1.9) due to the polar amine group, contrasting with the target’s lipophilic methoxy-methyl substituents .

Structural Analog 3: 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

Key Differences :

  • Heterocyclic Core : Incorporates a sulfonyl-oxazole ring instead of the butyl chain .
  • Substituents : Includes a 4-bromophenylsulfonyl group, enhancing electron-withdrawing effects.

Physicochemical Properties :

Structural Analog 4: N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Key Differences :

  • Heterocyclic Core : Contains a triazole ring linked to pyridine .
  • Substituents : Chloro and pyridinyl groups alter electronic properties versus the target’s methoxy-methyl groups.

Physicochemical Properties :

  • MW ~470 g/mol, closer to the target compound.
  • logP ~3.5, balancing solubility and membrane permeability .

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s extended sulfur chain and methoxy-methyl substituents may optimize enzyme binding and metabolic stability compared to chloro or bromo analogs .
  • Pharmacokinetics : Higher molecular weight and logP suggest moderate oral bioavailability, necessitating formulation optimization .
  • Future Directions : Biological screening against AChE, LOX, and antimicrobial targets is recommended, leveraging methodologies from analogs .

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